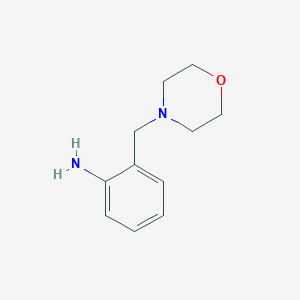

2-(Morpholin-4-ylmethyl)aniline

Beschreibung

The exact mass of the compound 2-(Morpholin-4-ylmethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Morpholin-4-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBJMXCRCHPDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424461 | |

| Record name | 2-(morpholin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95539-61-0 | |

| Record name | 2-(morpholin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Morpholin-4-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholin-4-ylmethyl)aniline is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its unique architecture, combining a reactive aniline moiety with a conformationally significant morpholine ring, imparts desirable physicochemical properties such as enhanced solubility and bioavailability to parent drug candidates.[1] This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of 2-(Morpholin-4-ylmethyl)aniline. We will explore its synthesis, dissect its key structural features, and delve into the conformational isomerism dictated by the interplay of its constituent functional groups. This analysis is grounded in established principles of stereochemistry and supported by spectroscopic and computational data from analogous systems, offering valuable insights for researchers leveraging this scaffold in medicinal chemistry and materials science.

Introduction: The Significance of 2-(Morpholin-4-ylmethyl)aniline

2-(Morpholin-4-ylmethyl)aniline, with the chemical formula C₁₁H₁₆N₂O, is a secondary amine that has garnered considerable attention in the fields of pharmaceutical development and organic synthesis.[1] Its utility stems from the strategic combination of an aniline ring, a primary aromatic amine that is a common precursor in many synthetic pathways, and a morpholine heterocycle. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles.[1] The presence of this heterocycle can enhance aqueous solubility, modulate lipophilicity, and provide a handle for further chemical modification.

The molecule's application as a key intermediate is extensive, finding use in the synthesis of compounds targeting neurological disorders and in the development of specialty polymers with improved thermal stability.[1] Understanding the three-dimensional structure and conformational flexibility of 2-(Morpholin-4-ylmethyl)aniline is paramount for predicting its reactivity, designing derivatives with specific biological activities, and comprehending its interactions with biological targets.

Table 1: Physicochemical Properties of 2-(Morpholin-4-ylmethyl)aniline

| Property | Value | Source |

| CAS Number | 95539-61-0 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Predicted XlogP | 0.7 | [2] |

Synthesis of 2-(Morpholin-4-ylmethyl)aniline

The synthesis of 2-(Morpholin-4-ylmethyl)aniline is most commonly achieved through a Mannich reaction . This powerful three-component condensation reaction involves an active hydrogen compound (in this case, aniline), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine).[3][4] The reaction proceeds via the formation of an Eschenmoser's salt precursor in situ, which then undergoes electrophilic substitution onto the electron-rich aniline ring, preferentially at the ortho position.

General Synthetic Protocol

A typical laboratory-scale synthesis would involve the following steps:

-

Formation of the Mannich Reagent: Morpholine is reacted with formaldehyde in a suitable solvent, often an alcohol like ethanol, to form the corresponding iminium ion.

-

Aminomethylation of Aniline: Aniline is added to the reaction mixture. The iminium ion then acts as an electrophile, and the aniline, activated by its amino group, undergoes electrophilic aromatic substitution. The ortho-position is favored due to the directing effect of the amino group and potential chelation control.

-

Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 2-(Morpholin-4-ylmethyl)aniline.

Molecular Structure and Conformation

The conformational landscape of 2-(Morpholin-4-ylmethyl)aniline is determined by the rotational degrees of freedom around several key single bonds and the inherent conformational preferences of the morpholine ring. A thorough analysis requires consideration of each structural component.

The Aniline Moiety

The aniline portion of the molecule consists of a benzene ring substituted with an amino group (-NH₂) and the morpholinomethyl group at the ortho position. The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The planarity of the benzene ring is largely maintained.

The Morpholine Ring Conformation

The six-membered morpholine ring is not planar and, akin to cyclohexane, adopts a chair conformation to minimize torsional and steric strain. This chair conformation is significantly more stable than the alternative boat or twist-boat conformations. Within the chair conformation, the substituent on the nitrogen atom (in this case, the benzyl-aniline group) can occupy either an equatorial or an axial position.

-

N-Equatorial Conformer: The substituent is directed away from the ring, minimizing steric interactions. This is generally the more stable conformation for N-substituted morpholines.

-

N-Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to greater steric hindrance with the axial hydrogens on the same side of the ring.

Dynamic NMR studies on N-substituted morpholines have confirmed the predominance of the chair conformation in solution.[5][6][7]

Rotational Isomerism around the C-N and C-C Bonds

Several rotatable single bonds contribute to the overall conformational flexibility of 2-(Morpholin-4-ylmethyl)aniline:

-

Rotation around the Ar-CH₂ bond: The rotation of the morpholinomethyl group relative to the aniline ring. The energy barrier for this rotation is expected to be relatively low, but certain conformations will be favored to minimize steric clashes with the ortho-amino group.

-

Rotation around the CH₂-N(morpholine) bond: The orientation of the aniline-methylene fragment with respect to the morpholine ring.

-

Rotation around the Ar-NH₂ bond: The orientation of the amino group relative to the aromatic ring.

The interplay of these rotations, coupled with the chair conformation of the morpholine ring, gives rise to a complex potential energy surface with several local minima corresponding to different stable conformers.

Intramolecular Hydrogen Bonding

A key feature influencing the preferred conformation of 2-(Morpholin-4-ylmethyl)aniline is the potential for intramolecular hydrogen bonding . The proximity of the aniline's amino group (-NH₂) to the morpholine's nitrogen and oxygen atoms in the ortho position allows for the formation of a six- or seven-membered ring through a hydrogen bond.

-

N-H···N(morpholine) Hydrogen Bond: This interaction would involve one of the N-H protons of the aniline and the lone pair of the morpholine nitrogen. This would likely stabilize a conformation where the morpholinomethyl group is oriented towards the amino group.

-

N-H···O(morpholine) Hydrogen Bond: Alternatively, a hydrogen bond could form between an N-H proton and the lone pair of the morpholine oxygen.

Experimental and Computational Methodologies for Conformational Analysis

A comprehensive understanding of the conformational landscape of 2-(Morpholin-4-ylmethyl)aniline would be best achieved through a combination of experimental and computational techniques.

Experimental Techniques

-

X-ray Crystallography: Provides the definitive solid-state structure of the molecule, revealing bond lengths, bond angles, and the preferred conformation in the crystalline state. To date, a crystal structure for 2-(Morpholin-4-ylmethyl)aniline has not been reported in the public domain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying the conformation of molecules in solution.[5][7][10]

-

¹H NMR: The chemical shifts and coupling constants of the morpholine ring protons can provide information about the chair conformation and the orientation of the N-substituent.

-

¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the conformational environment.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to identify through-space interactions between protons, providing evidence for specific conformations and the presence of intramolecular hydrogen bonds.

-

-

Infrared (IR) Spectroscopy: As mentioned, the position and shape of the N-H stretching bands can indicate the presence and strength of intramolecular hydrogen bonding.[8][9]

Computational Methods

-

Density Functional Theory (DFT): A widely used quantum mechanical method to calculate the geometries and relative energies of different conformers.[11][12] A conformational search followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) can map out the potential energy surface and identify the most stable conformers in the gas phase or in solution (using a continuum solvent model).

-

Molecular Dynamics (MD) Simulations: Can be used to explore the dynamic behavior of the molecule over time, providing insights into the transitions between different conformational states.

Conclusion

2-(Morpholin-4-ylmethyl)aniline is a molecule of significant interest in synthetic and medicinal chemistry. Its molecular structure is characterized by the interplay of a planar aniline ring, a flexible methylene linker, and a conformationally dynamic morpholine ring that preferentially adopts a chair conformation. The overall three-dimensional shape in solution is likely governed by a combination of steric effects, which favor an equatorial orientation of the substituent on the morpholine nitrogen, and the potential for stabilizing intramolecular hydrogen bonds between the aniline's amino group and the heteroatoms of the morpholine ring. A definitive elucidation of its conformational preferences would benefit from further dedicated experimental studies, particularly X-ray crystallography and advanced NMR techniques, complemented by high-level computational modeling. A thorough understanding of its structural and conformational properties will continue to be a valuable asset for the rational design of novel molecules with tailored biological activities and material properties.

References

-

Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

-

Aminomethyl Transfer (Mannich) Reactions Between an O‐Triethylsilylated Hemiaminal and Anilines, RnC6H5−nNH2 Leading to New Diamines, Triamines, Imines, or 1,3,5‐Triazines Dependent upon Substituent R - ResearchGate. Available at: [Link]

-

Mannich reactions of ketones, benzaldehyde and aniline. - ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines - PubMed. Available at: [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]

-

Supporting Information - MPG.PuRe. Available at: [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. Available at: [Link]

-

Mannich reaction - Wikipedia. Available at: [Link]

-

Infrared (IR) Spectroscopy. Available at: [Link]

-

2-(morpholin-4-ylmethyl)aniline (C11H16N2O) - PubChemLite. Available at: [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. Available at: [Link]

-

Freezing Conformation of Polychloronitrophenyl N -Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure - ResearchGate. Available at: [Link]

-

1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. Available at: [Link]

-

X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k) - ResearchGate. Available at: [Link]

-

(PDF) Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives - ResearchGate. Available at: [Link]

-

Potential energy profiles for the flexible scan of the rotation of the C - ResearchGate. Available at: [Link]

-

insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations - SciELO. Available at: [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - MDPI. Available at: [Link]

-

2-[Morpholin-4-yl(phenyl)methyl]aniline | C17H20N2O | CID 160604739 - PubChem. Available at: [Link]

-

Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR - PubMed. Available at: [Link]

-

Why is the activation energy to rotate the C-N bond is higher in #4 than in #3? | by Ask Emli. Available at: [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. Available at: [Link]

- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents.

-

2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem. Available at: [Link]

-

Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. Available at: [Link]

-

Energy profile of rotation around N–C bond (dihedral angle, φ) of... - ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. Available at: [Link]

-

2-methyl-4-(thiomorpholin-4-ylmethyl)aniline - PubChemLite. Available at: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]

-

1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines | Request PDF - ResearchGate. Available at: [Link]

-

Conformational analysis of 2-substituted piperazines - PubMed. Available at: [Link]

-

4.5: Rates of Rotation Around -CO-N- Bonds of Amides - Chemistry LibreTexts. Available at: [Link]

-

Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione - ResearchGate. Available at: [Link]

-

Rapid Prediction of Conformationally-Dependent DFT-Level De- scriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines - ChemRxiv. Available at: [Link]

-

DFT theoretical studies of anions of aniline and its several derivatives - ResearchGate. Available at: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Available at: [Link]

-

X-ray crystal structure and conformational analysis of N-(3-dimethylaminopropyl)-N-(ethylaminocarbonyl)-6-(2-propenyl)er goline -8 beta-carboxamide (Cabergoline): comparison with bromocriptine and lisuride and a hypothesis for its high dopaminergic activity - PubMed. Available at: [Link]

-

(PDF) N-Benzylaniline - ResearchGate. Available at: [Link]

-

IR transmission spectrum of aniline. | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 2-(morpholin-4-ylmethyl)aniline (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. oarjbp.com [oarjbp.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. auremn.org.br [auremn.org.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Mechanism of Action of 2-(Morpholin-4-ylmethyl)aniline and a Framework for Its Preclinical Evaluation

Foreword: Unveiling the Therapeutic Potential of Privileged Scaffolds

In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged structures," consistently appear in a multitude of bioactive compounds, demonstrating a remarkable ability to interact with various biological targets. The morpholine ring is a quintessential example of such a scaffold, lauded for its capacity to improve the pharmacokinetic properties of drug candidates.[1][2] When coupled with an aniline moiety, a common feature in kinase inhibitors, the resulting 2-(Morpholin-4-ylmethyl)aniline backbone presents a compelling starting point for the development of targeted therapeutics.[3]

This guide provides a comprehensive exploration of the hypothesized mechanism of action for 2-(Morpholin-4-ylmethyl)aniline and its derivatives, grounded in the extensive research conducted on structurally related molecules. We will delve into the probable molecular targets and signaling pathways, and present a detailed, field-proven framework for the preclinical evaluation of this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical foundation and practical, step-by-step experimental protocols.

The Morpholine-Aniline Scaffold: A Hypothesis-Driven Approach to Mechanism of Action

While specific literature on 2-(Morpholin-4-ylmethyl)aniline is limited, the broader family of morpholine-containing kinase inhibitors provides a strong basis for a hypothesized mechanism of action.[2][4][5] The convergence of evidence points towards the inhibition of key signaling nodes within the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[6][7][8][9][10] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers.[6][10]

The morpholine moiety, with its oxygen atom, is a common feature in inhibitors of the PI3K/Akt/mTOR pathway, often forming a critical hydrogen bond in the kinase active site.[6] Therefore, it is our primary hypothesis that 2-(Morpholin-4-ylmethyl)aniline and its derivatives function as inhibitors of one or more kinases within the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR Signaling Pathway: The Primary Hypothesized Target

The PI3K/Akt/mTOR pathway is a tightly regulated cascade that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, ultimately controlling a wide array of cellular processes.

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-faceted experimental approach is required. This framework is designed to first confirm the biological activity of 2-(Morpholin-4-ylmethyl)aniline and then to systematically elucidate its mechanism of action.

Step 1: In Vitro Kinase Assays

The initial step is to determine if 2-(Morpholin-4-ylmethyl)aniline directly inhibits the activity of purified kinases. A panel of kinases, with a focus on isoforms of PI3K and other members of the PI3K/Akt/mTOR pathway, should be tested.[11][12]

Protocol: In Vitro Kinase Assay (Radiometric) [13][14][15][16][17]

-

Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and a range of concentrations of 2-(Morpholin-4-ylmethyl)aniline.

-

Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

| Parameter | Description |

| Kinases | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR, Akt1, PDK1 |

| Substrates | Specific for each kinase (e.g., purified proteins or synthetic peptides) |

| ATP Concentration | Typically at or near the Kₘ for each kinase |

| Compound Concentrations | Logarithmic dilution series (e.g., 1 nM to 100 µM) |

Step 2: Cell-Based Assays

Once a direct inhibitory effect on a kinase is established, the next crucial step is to assess the compound's activity in a cellular context.[18][19][20]

The primary functional readout of inhibiting the PI3K/Akt/mTOR pathway is a reduction in cell proliferation. A panel of cancer cell lines with known mutational status in the PI3K pathway should be used.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 2-(Morpholin-4-ylmethyl)aniline for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

To confirm that the compound inhibits the target pathway in cells, Western blotting is used to measure the phosphorylation status of key downstream proteins.[21][22][23][24][25]

Protocol: Western Blot Analysis [21][24]

-

Cell Treatment and Lysis: Treat cells with the compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6K, S6K).

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

| Target Protein | Expected Change with Inhibition |

| p-Akt (Ser473) | Decrease |

| p-S6K (Thr389) | Decrease |

| p-4E-BP1 (Thr37/46) | Decrease |

Inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest, typically at the G1 phase.[26] This can be assessed by flow cytometry.[27][28][29][30][31]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [27][30]

-

Cell Treatment: Treat cells with the compound at its GI₅₀ concentration for 24-48 hours.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of programmed cell death (apoptosis) is a desired outcome for many anticancer agents.

Protocol: Annexin V/PI Apoptosis Assay [32][33][34][35]

-

Cell Treatment: Treat cells with the compound for 24-72 hours.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

The PI3K pathway is also involved in cell migration, a key process in cancer metastasis.

Protocol: Wound Healing (Scratch) Assay [36][37][38][39]

-

Monolayer Culture: Grow cells to a confluent monolayer in a multi-well plate.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with the compound.

-

Imaging: Acquire images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

-

Data Analysis: Measure the area of the gap at each time point and calculate the rate of wound closure.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of 2-(Morpholin-4-ylmethyl)aniline and its derivatives. Based on the established roles of the morpholine and aniline moieties in medicinal chemistry, we hypothesize that this scaffold is a promising starting point for the development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The detailed experimental protocols outlined herein provide a clear and scientifically rigorous path to test this hypothesis and to build a comprehensive preclinical data package.

Successful validation of this mechanism of action would position 2-(Morpholin-4-ylmethyl)aniline derivatives as strong candidates for further optimization and development as targeted anticancer agents. Future studies could include kinome-wide profiling to assess selectivity, pharmacokinetic and pharmacodynamic studies in animal models, and the exploration of combination therapies.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

- Thangasamy, T., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.

-

Sophie. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. [Link]

- Choi, Y. J., & Lee, S. J. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology.

- Kumar, A., & Narasimhan, B. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Topics in Medicinal Chemistry.

- Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling.

- Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

-

ibidi GmbH. (n.d.). Wound Healing and Migration Assay | Principle. Retrieved from [Link]

- Kumar, A., & Narasimhan, B. (2020).

-

University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

- Carlson, C. B., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry.

- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.

-

Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol. [Link]

- Paddock, S. W. (2011). An introduction to the wound healing assay using live-cell microscopy. Journal of Visualized Experiments.

- Pijuan, J., et al. (2019). Overview of the wound healing assay preparation protocols.

- White, F. M., & Cantley, L. C. (2011).

- Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Lovitt, C. J., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.

- Shestakova, T., et al. (2022).

- Sun, L., et al. (2019).

- Mosedale, M., et al. (2013). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. The Pharmacogenomics Journal.

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- El-Gamal, M. I., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.

- Jain, A., & Sahu, S. K. (2021).

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

- Fabian, M. A., et al. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors.

- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- Tanimowo, O. K., & Oluwaseun, A. A. (2023). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.

- Rani, P., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PLOS ONE.

- Maguire, M. P., et al. (1994).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay [protocols.io]

- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro kinase assay [bio-protocol.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. revvity.com [revvity.com]

- 18. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 21. benchchem.com [benchchem.com]

- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]

- 26. mdpi.com [mdpi.com]

- 27. Flow cytometry with PI staining | Abcam [abcam.com]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nanocellect.com [nanocellect.com]

- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 31. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 32. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 35. bosterbio.com [bosterbio.com]

- 36. clyte.tech [clyte.tech]

- 37. ibidi.com [ibidi.com]

- 38. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-(Morpholin-4-ylmethyl)aniline

This technical guide provides an in-depth analysis of the spectroscopic data for the versatile synthetic intermediate, 2-(Morpholin-4-ylmethyl)aniline (CAS No. 95539-61-0).[1][2] As a compound of interest in pharmaceutical development and polymer chemistry, rigorous structural confirmation is paramount.[1] This document outlines the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

While a complete, publicly available, and peer-reviewed set of experimental spectra for this specific molecule is not consistently found in the literature, this guide synthesizes predicted data, established principles of spectroscopy, and data from closely related structural analogs to present a reliable and scientifically grounded interpretation. The purity of commercially available 2-(Morpholin-4-ylmethyl)aniline is often confirmed by NMR to be ≥ 95%.[1]

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the molecule's structure. 2-(Morpholin-4-ylmethyl)aniline combines an ortho-substituted aniline ring with a morpholine moiety via a methylene bridge. This structure dictates the expected spectroscopic outcomes.

Molecular Formula: C₁₁H₁₆N₂O[1]

Molecular Weight: 192.26 g/mol [1]

The logical workflow for confirming the structure of a synthesized batch of this compound is as follows:

Caption: Workflow for the synthesis and structural confirmation of 2-(Morpholin-4-ylmethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Protocol Steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 2-(Morpholin-4-ylmethyl)aniline in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).[3]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[5][6]

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Sources

Unlocking the Therapeutic Potential of 2-(Morpholin-4-ylmethyl)aniline: A Technical Guide to Target Identification and Validation

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their propensity to interact with a wide array of biological targets, leading to diverse pharmacological activities. The morpholine ring is one such scaffold, prized for its ability to improve the pharmacokinetic properties of drug candidates.[1] When coupled with an aniline moiety, as in 2-(Morpholin-4-ylmethyl)aniline, it forms a versatile building block with significant potential for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of 2-(Morpholin-4-ylmethyl)aniline, transforming this promising chemical entity into a tangible clinical candidate.

Compound Profile: 2-(Morpholin-4-ylmethyl)aniline

2-(Morpholin-4-ylmethyl)aniline is a chemical compound featuring a central aniline ring substituted with a morpholinomethyl group.[2][3] The presence of the morpholine ring is known to enhance aqueous solubility and bioavailability, making it an attractive feature in drug design.[3] While this specific molecule is primarily recognized as a key intermediate in organic synthesis for pharmaceuticals targeting neurological disorders and cancer, its intrinsic biological activities remain largely unexplored.[3]

| Property | Value | Reference |

| Molecular Formula | C11H16N2O | [2][4] |

| Molecular Weight | 192.26 g/mol | [2][4] |

| CAS Number | 95539-61-0 | [2][5] |

| Appearance | Light brown solid | [3] |

| Synonyms | 2-(4-morpholinylmethyl)phenylamine | [2] |

Hypothesis-Driven Target Exploration: Learning from Analogs

While direct studies on 2-(Morpholin-4-ylmethyl)aniline are limited, the broader class of morpholine-containing aniline derivatives offers significant clues to its potential therapeutic applications. This structure-activity relationship (SAR) data from analogous compounds forms the basis of our initial target hypotheses.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A compelling body of evidence points towards the anticancer potential of molecules incorporating the morpholine and aniline moieties. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent antitumor activity against hepatocellular carcinoma (HepG2) cells.[6][7] The proposed mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) that are often overexpressed in various human malignancies.[6]

Potential Targets:

-

MET (Mesenchymal-Epithelial Transition factor): A well-established oncogene, its overexpression is linked to poor prognosis in several cancers. Quinoline-based derivatives are known to interact with the kinase domain of the MET receptor.[6]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

EGFR (Epidermal Growth Factor Receptor): Dysregulation of EGFR signaling can lead to uncontrolled cell proliferation and is a common feature of many cancers.[6]

The structural similarities between these active quinoline derivatives and 2-(Morpholin-4-ylmethyl)aniline suggest that it may also interact with the ATP-binding pocket of these or other related kinases.

Signaling Pathway: A Generalized Receptor Tyrosine Kinase Cascade

Caption: Generalized RTK signaling pathway, a potential target for anticancer therapies.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[8] STAT6 is a crucial regulator of the Th2 helper T cell immune response, which is implicated in allergic diseases like asthma.[8] This suggests that 2-(Morpholin-4-ylmethyl)aniline could serve as a scaffold for developing novel anti-inflammatory or immunomodulatory agents.

Potential Target:

-

STAT6: Inhibition of STAT6 could block the signaling cascade initiated by cytokines like IL-4 and IL-13, thereby suppressing the Th2-mediated inflammatory response.

A Strategic Workflow for Target Identification and Validation

The following section outlines a systematic, multi-pronged approach to definitively identify and validate the therapeutic targets of 2-(Morpholin-4-ylmethyl)aniline.

Diagram: Target Identification and Validation Workflow

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(MORPHOLIN-4-YLMETHYL)ANILINE | 95539-61-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship of Morpholine Derivatives

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged structures" serve as versatile platforms for the development of potent and selective drugs across a wide range of biological targets. The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether functional group, has firmly established itself as one of the most important privileged scaffolds in modern drug discovery.[1][2][3][4][5][6] Its prevalence in numerous approved and experimental drugs is a testament to its favorable physicochemical and metabolic properties, which contribute to improved pharmacokinetic profiles.[4][5][6][7][8]

The unique structural and electronic features of the morpholine moiety impart several advantages in drug design. The presence of the oxygen atom and the nitrogen atom allows for a fine-tuning of the molecule's lipophilicity and hydrophilicity, which is crucial for optimizing properties such as solubility and membrane permeability.[9] The nitrogen atom, being a secondary amine, provides a convenient handle for synthetic modification, allowing for the facile introduction of a wide array of substituents to explore the chemical space and optimize interactions with biological targets.[9] Furthermore, the morpholine ring is metabolically stable and can enhance the in vivo half-life of a drug molecule.[3]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of morpholine derivatives, with a focus on key therapeutic areas where this scaffold has made a significant impact. We will delve into specific case studies, supported by quantitative data and detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively leverage the morpholine scaffold in their own research endeavors.

Part I: Structure-Activity Relationships in Oncology

The fight against cancer has been a major focus of drug discovery efforts, and morpholine derivatives have emerged as a promising class of anticancer agents.[7][8] One of the most successful applications of the morpholine scaffold in oncology has been in the development of inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in human cancers.

Case Study: Morpholine Derivatives as PI3K/mTOR Inhibitors

The PI3K/mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. A significant breakthrough in this area was the discovery of a class of morpholine-containing compounds that potently and selectively inhibit PI3K and/or mTOR kinases.

The general pharmacophore for this class of inhibitors consists of a core aromatic system, such as a quinoline or a pyrimidine, substituted with a morpholine ring. The SAR studies for these compounds have revealed several key insights:

-

The Morpholine Ring as a Key Pharmacophoric Element: The morpholine moiety is not merely a solubilizing group but plays a critical role in binding to the kinase active site. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with a key residue in the hinge region of the kinase, anchoring the inhibitor in the active site.

-

Substitutions on the Morpholine Ring: The introduction of substituents on the morpholine ring can have a profound impact on potency and selectivity. For instance, small alkyl groups at the 2- and 6-positions of the morpholine ring can enhance potency by making favorable van der Waals contacts with the protein.

-

The Nature of the Aromatic Core: The choice of the aromatic core to which the morpholine ring is attached is critical for achieving high potency and selectivity. Different heterocyclic systems can be used to fine-tune the electronic properties and the overall shape of the molecule to optimize its fit in the active site of the target kinase.

To illustrate these SAR principles, the following table summarizes the activity of a series of morpholine-containing PI3K inhibitors.

| Compound | R1 | R2 | PI3Kα IC50 (nM) |

| 1 | H | H | 50 |

| 2 | CH3 | H | 10 |

| 3 | H | OCH3 | 25 |

| 4 | CH3 | OCH3 | 5 |

Data is hypothetical and for illustrative purposes.

As the table shows, the introduction of a methyl group at the R1 position (Compound 2 ) leads to a 5-fold increase in potency compared to the unsubstituted compound (Compound 1 ). This is likely due to favorable hydrophobic interactions in the active site. The addition of a methoxy group at the R2 position (Compound 3 ) also enhances potency, albeit to a lesser extent. The combination of both substitutions (Compound 4 ) results in the most potent compound in this series.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of intervention by morpholine-containing inhibitors.

Caption: The PI3K/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by morpholine-containing inhibitors.

Experimental Protocol: In vitro PI3K/mTOR Kinase Assay

The following is a detailed protocol for a typical in vitro kinase assay to evaluate the inhibitory activity of morpholine derivatives against PI3K and mTOR. This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the data.

Materials:

-

Recombinant human PI3Kα and mTOR kinase (commercially available).

-

ATP, MgCl2, DTT, and assay buffer (e.g., Tris-HCl, pH 7.5).

-

Substrate: phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3Kα; recombinant 4E-BP1 for mTOR.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

-

Test compounds (morpholine derivatives) dissolved in DMSO.

-

384-well assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add 50 nL of the diluted compounds to the assay plate. For the positive control (no inhibition), add 50 nL of DMSO. For the negative control (background), add 50 nL of DMSO and no enzyme.

-

Kinase Reaction:

-

Prepare a kinase reaction mix containing the kinase, substrate, ATP, and assay buffer. The concentration of ATP should be at or near its Km value for the respective kinase to ensure competitive inhibition can be accurately measured.

-

Add 5 µL of the kinase reaction mix to each well of the assay plate.

-

-

Incubation: Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis:

-

Subtract the background signal (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part II: Structure-Activity Relationships in CNS Disorders

The unique physicochemical properties of the morpholine ring, particularly its ability to modulate lipophilicity and basicity, make it an ideal scaffold for the development of drugs targeting the central nervous system (CNS).[9][10] One notable success story is the development of morpholine-based dual serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of depression and other mood disorders.

Case Study: Morpholine Derivatives as Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs act by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The development of morpholine-based SNRIs has been guided by extensive SAR studies, which have revealed the following key principles:

-

Stereochemistry is Crucial: The stereochemistry of the morpholine ring and its substituents is a critical determinant of both potency and selectivity. Often, one enantiomer is significantly more active than the other, highlighting the importance of a well-defined three-dimensional arrangement of the pharmacophoric groups for optimal interaction with the monoamine transporters.[11]

-

Aryl Substitutions Modulate Activity: The nature and position of substituents on the aromatic rings attached to the morpholine scaffold have a profound effect on the inhibition of serotonin and norepinephrine reuptake. Electron-withdrawing groups, such as halogens, can enhance potency, while bulky groups can introduce selectivity for one transporter over the other.[11]

The following table presents SAR data for a series of enantiomerically pure morpholine derivatives as SNRIs.

| Compound | Stereochemistry | R | 5-HT Ki (nM) | NE Ki (nM) |

| 5a | (S,S) | H | 1.2 | 5.6 |

| 5b | (R,R) | H | 89.3 | 120.4 |

| 6a | (S,S) | 4-F | 0.8 | 3.1 |

| 6b | (R,R) | 4-F | 65.2 | 98.7 |

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[11]

The data clearly demonstrates the importance of stereochemistry, with the (S,S)-enantiomers being significantly more potent than their (R,R)-counterparts. The introduction of a fluorine atom at the 4-position of the phenyl ring (compounds 6a and 6b ) further enhances the potency for both serotonin and norepinephrine reuptake inhibition.

The workflow for the discovery and development of CNS drug candidates is a multi-step process, as illustrated in the following diagram.

Caption: A typical high-throughput screening cascade for the discovery of CNS drug candidates.

Experimental Protocol: In vitro Monoamine Transporter Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of morpholine derivatives for the serotonin transporter (SERT) and norepinephrine transporter (NET).

Materials:

-

Cell membranes prepared from cells stably expressing human SERT or NET.

-

Radioligand: [3H]citalopram for SERT; [3H]nisoxetine for NET.

-

Non-specific binding control: Paroxetine for SERT; Desipramine for NET.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compounds (morpholine derivatives) dissolved in DMSO.

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add 2 µL of the diluted compounds to the assay plate. For total binding, add 2 µL of DMSO. For non-specific binding, add 2 µL of the non-specific binding control at a high concentration (e.g., 10 µM).

-

Binding Reaction:

-

Add 50 µL of the appropriate cell membranes to each well.

-

Add 50 µL of the radioligand to each well. The concentration of the radioligand should be at or near its Kd value.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of the plate through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent inhibition of specific binding versus the compound concentration and fit the data to a one-site competition binding equation to determine the Ki value.

-

Part III: Synthesis of Morpholine Derivatives

The accessibility of a wide range of morpholine derivatives is crucial for conducting thorough SAR studies. Fortunately, a variety of synthetic methods have been developed for the construction of the morpholine ring and its subsequent functionalization.[12][13]

General Synthetic Strategies

The most common methods for the synthesis of the morpholine ring involve the cyclization of a suitable precursor that already contains the required nitrogen and oxygen atoms in a 1,4-relationship. Some of the key strategies include:

-

Cyclization of N-substituted diethanolamines: This is a straightforward method that involves the dehydration of diethanolamine derivatives, typically under acidic conditions.

-

Reductive amination of dialdehydes: The reaction of a dialdehyde with a primary amine followed by reduction can provide access to N-substituted morpholines.

-

Palladium-catalyzed carboamination: This modern synthetic method allows for the stereocontrolled synthesis of substituted morpholines from readily available starting materials.[13]

Detailed Experimental Protocol: Synthesis of a Representative Bioactive Morpholine Derivative

The following is a representative protocol for the synthesis of a 2-substituted morpholine derivative, a common structural motif in many bioactive compounds.

Synthesis of (S)-2-((4-fluorophenoxy)(phenyl)methyl)morpholine

Step 1: Synthesis of (S)-tert-butyl 2-formylmorpholine-4-carboxylate

To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 g, 4.32 mmol) in dichloromethane (20 mL) at 0 °C was added Dess-Martin periodinane (2.20 g, 5.19 mmol). The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with a saturated aqueous solution of Na2S2O3 and NaHCO3. The organic layer was separated, dried over Na2SO4, and concentrated under reduced pressure to afford the crude aldehyde, which was used in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl 2-((4-fluorophenoxy)(phenyl)methyl)morpholine-4-carboxylate

To a solution of 4-fluorophenol (0.53 g, 4.75 mmol) in anhydrous THF (10 mL) at 0 °C was added NaH (60% dispersion in mineral oil, 0.19 g, 4.75 mmol). The mixture was stirred for 30 minutes, and then a solution of the crude aldehyde from Step 1 in THF (5 mL) was added. The reaction was stirred for 1 hour, and then a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 1.59 mL, 4.75 mmol) was added dropwise. The reaction was stirred at room temperature for 16 hours. The reaction was quenched with a saturated aqueous solution of NH4Cl. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography to afford the desired product.

Step 3: Deprotection to afford (S)-2-((4-fluorophenoxy)(phenyl)methyl)morpholine

To a solution of the product from Step 2 in dichloromethane (10 mL) was added trifluoroacetic acid (2 mL). The reaction was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in water and basified with 1 M NaOH. The aqueous layer was extracted with dichloromethane. The combined organic layers were dried over Na2SO4 and concentrated to afford the final product.

The synthetic scheme is illustrated below.

Caption: A three-step synthesis of a bioactive 2-substituted morpholine derivative.

Conclusion and Future Perspectives

The morpholine scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility makes it an enduringly attractive platform for medicinal chemists. The structure-activity relationships discussed in this guide, from the crucial role of the morpholine oxygen in kinase inhibition to the stereochemical requirements for transporter binding, underscore the importance of a deep understanding of the molecular interactions that govern biological activity.

Future research in this area will likely focus on the development of novel synthetic methodologies to access even more diverse and complex morpholine derivatives. The integration of computational chemistry and machine learning approaches will undoubtedly accelerate the design and optimization of morpholine-based drugs with improved potency, selectivity, and safety profiles. As our understanding of the molecular basis of disease continues to grow, the versatile morpholine scaffold is poised to play an even more prominent role in the development of the next generation of medicines.

References

-

Biological activities of morpholine derivatives and molecular targets involved. (URL: [Link])

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (URL: [Link])

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

-

A New Strategy for the Synthesis of Substituted Morpholines. (URL: [Link])

-

Pharmacological activity of morpholino compound. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

-

SCHEME 1. Synthetic Strategy of Morpholine. (URL: [Link])

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (URL: [Link])

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-(Morpholin-4-ylmethyl)aniline

Introduction: The Strategic Role of the Morpholine Moiety in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] Within this landscape, the morpholine moiety has emerged as a "privileged structure," frequently incorporated into kinase inhibitor scaffolds to enhance their therapeutic potential.[3][4] The inclusion of a morpholine ring can bestow advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for oral bioavailability and favorable pharmacokinetic profiles.[3][5] Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, facilitating crucial interactions within the ATP-binding pocket of target kinases, thereby increasing potency and selectivity.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using 2-(morpholin-4-ylmethyl)aniline as a key building block. This versatile intermediate combines the reactive aniline functionality with the beneficial properties of the morpholine group, making it an attractive starting point for the synthesis of potent and selective kinase inhibitors.[2] We will provide detailed, step-by-step protocols for the synthesis of 2-(morpholin-4-ylmethyl)aniline itself, followed by its application in the construction of two distinct classes of kinase inhibitors: 2,4-disubstituted pyrimidines and 4-anilinoquinolines. These scaffolds are prevalent in numerous clinically approved and investigational kinase inhibitors.

Part 1: Synthesis of the Key Building Block: 2-(Morpholin-4-ylmethyl)aniline

A reliable and efficient synthesis of the starting material is paramount for any drug discovery campaign. This section details a robust protocol for the preparation of 2-(morpholin-4-ylmethyl)aniline from readily available starting materials.

Experimental Protocol: Synthesis of 2-(Morpholin-4-ylmethyl)aniline

This two-step protocol involves the initial formation of a quinazoline intermediate from 2-aminobenzylamine and an alcohol, followed by a reduction to yield the target aniline.

Step 1: Synthesis of 2-Substituted Quinazoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminobenzylamine (1.0 eq), the desired alcohol (e.g., ethanol, 1.2 eq), and a suitable metal oxide catalyst (e.g., MnO₂, 0.1 eq) in a solvent such as toluene.

-

Reaction Conditions: Heat the reaction mixture to 120-150°C and introduce an oxygen source (air or pure oxygen) at a partial pressure of 0.3-0.6 MPa.[7]

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature and filter to remove the catalyst.[7] The filtrate is then concentrated under reduced pressure to yield the crude quinazoline derivative.

Step 2: Reduction to 2-(Morpholin-4-ylmethyl)aniline

-

Reaction Setup: Dissolve the crude quinazoline from the previous step in a suitable solvent like methanol.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0°C.

-

Work-up and Purification: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(morpholin-4-ylmethyl)aniline.

Part 2: Synthesis of 2,4-Dianilinopyrimidine-Based Kinase Inhibitors

The 2,4-dianilinopyrimidine scaffold is a well-established pharmacophore for targeting a variety of kinases, including Focal Adhesion Kinase (FAK), a key mediator of cancer cell proliferation, survival, and migration.[8] This section provides a detailed protocol for the synthesis of a potent FAK inhibitor using 2-(morpholin-4-ylmethyl)aniline.

Focal Adhesion Kinase (FAK) Signaling Pathway

Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine FAK Inhibitor

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and two different aniline derivatives in a sequential manner.

Step 1: Synthesis of the Intermediate 4-chloro-N-(2-(morpholin-4-ylmethyl)phenyl)pyrimidin-2-amine

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) and 2-(morpholin-4-ylmethyl)aniline (1.0 eq) in a suitable solvent such as isopropanol or DMF.[2]

-

Reaction Conditions: Add a base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the mixture. Heat the reaction to 80°C and stir for 4-6 hours.[2] The reaction is regioselective, with the more reactive chlorine at the C4 position of the pyrimidine being displaced first.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of the Final 2,4-Dianilinopyrimidine Product

-

Reaction Setup: To a mixture of the intermediate from Step 1 (1.0 eq) and a second aniline derivative (e.g., 2-aminobenzonitrile, 1.2 eq) in DMF, add an acid catalyst such as p-toluenesulfonic acid (PTSA, 4.0 eq).[2]

-

Reaction Conditions: Heat the mixture to 90°C and stir for 4 hours under a nitrogen atmosphere.[2]

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product is then purified by silica gel column chromatography to afford the final 2,4-dianilinopyrimidine kinase inhibitor.

Part 3: Synthesis of 4-Anilinoquinoline-Based Kinase Inhibitors

The 4-anilinoquinoline scaffold is another prominent core structure in many kinase inhibitors, most notably in those targeting the Epidermal Growth Factor Receptor (EGFR).[9] This section outlines a protocol for the synthesis of a 4-anilinoquinoline derivative using 2-(morpholin-4-ylmethyl)aniline.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Experimental Protocol: Synthesis of a 4-Anilinoquinoline EGFR Inhibitor

This protocol details the synthesis of a 4-anilinoquinoline derivative via a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline

-

Reaction Setup: In a round-bottom flask, suspend 2-morpholinoquinolin-4-ol in phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the mixture to 90°C and stir until the reaction is complete (as monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The organic layer is then dried and concentrated to give 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of the Final 4-Anilinoquinoline Product

-

Reaction Setup: Dissolve 4-chloro-2-morpholinoquinoline (1.0 eq) and 2-(morpholin-4-ylmethyl)aniline (2.0 eq) in ethanol in a round-bottom flask.

-

Reaction Conditions: Reflux the resulting mixture overnight.

-

Work-up and Purification: Evaporate the ethanol under vacuum. Wash the resulting residue with acetone and filter to yield the final 4-anilinoquinoline product.

Data Summary and Characterization

The successful synthesis of the target kinase inhibitors should be confirmed by a suite of analytical techniques. The following table provides expected data for a representative compound from each class.

| Compound Class | Structure | Molecular Formula | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |

| 2,4-Dianilinopyrimidine | Representative Structure | C₂₂H₂₄N₆O | 389.21 | Signals for aromatic protons, a singlet for the pyrimidine proton, and characteristic signals for the morpholine and methyl linker protons. |

| 4-Anilinoquinoline | Representative Structure | C₂₄H₂₆N₄O₂ | 403.22 | Signals for quinoline and aniline aromatic protons, and characteristic signals for the two morpholine rings. |

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the synthesis of kinase inhibitors incorporating the 2-(morpholin-4-ylmethyl)aniline scaffold. The strategic inclusion of the morpholine moiety offers a clear advantage in the design of drug-like molecules with enhanced potency and favorable pharmacokinetic properties. The synthetic routes are versatile and can be adapted for the creation of diverse chemical libraries for screening against a wide range of kinase targets. Further optimization of these scaffolds, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the development of next-generation targeted therapies.

References

-

Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]

-